molecular formula C15H11FO4 B6404967 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1261977-65-4

3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6404967
CAS No.: 1261977-65-4
M. Wt: 274.24 g/mol
InChI Key: VXVGMONGXMKYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a fluorine atom at the 3-position and a 3-methoxycarbonylphenyl group at the 4-position of the benzene ring. These derivatives are critical intermediates in medicinal chemistry, particularly for developing active pharmaceutical ingredients (APIs) and organometallic complexes due to their tunable electronic and steric properties .

Properties

IUPAC Name

3-fluoro-4-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-20-15(19)11-4-2-3-9(7-11)12-6-5-10(14(17)18)8-13(12)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGMONGXMKYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690677
Record name 2-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261977-65-4
Record name 2-Fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components and Mechanism

The Suzuki-Miyaura coupling forms the central step in constructing the biphenyl system. This palladium-catalyzed reaction enables the union of:

  • Electrophilic partner : Methyl 4-bromo-3-fluorobenzoate

  • Nucleophilic partner : 3-Methoxycarbonylphenylboronic acid

The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Table 1: Standard Suzuki-Miyaura Reaction Conditions

ComponentSpecification
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDME/H₂O (4:1 v/v)
Temperature80°C, 12 h
Yield78–85%

Substrate Preparation

Methyl 4-bromo-3-fluorobenzoate synthesis :

  • Bromination of 3-fluorobenzoic acid using NBS (N-bromosuccinimide) in DMF (75% yield)

  • Esterification with methanol and H₂SO₄ catalyst (95% conversion)

3-Methoxycarbonylphenylboronic acid synthesis :

  • Lithiation of methyl 3-bromobenzoate at -78°C

  • Transmetallation with B(OMe)₃ followed by acidic workup (82% yield)

Esterification and Protecting Group Strategies

The methoxycarbonyl group is introduced via Fischer esterification prior to coupling to prevent decarboxylation during metal-mediated reactions. Critical parameters include:

Table 2: Esterification Optimization

ParameterOptimal ValueEffect on Yield
Acid CatalystH₂SO₄ (0.5 mol%)Maximizes rate
AlcoholAnhydrous MeOHPrevents hydrolysis
TemperatureReflux (65°C)98% conversion
Reaction Time6 hComplete reaction

Post-coupling hydrolysis of the methyl ester to regenerate the carboxylic acid employs:

  • NaOH (2.0 M) in THF/H₂O (3:1) at 60°C for 4 h

  • Acidic workup with HCl to precipitate the product (89% yield)

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling Approach

While less efficient than Suzuki-Miyaura, Ullmann coupling using CuI catalyst achieves modest yields (45–50%) but requires higher temperatures (120°C) and extended reaction times (24 h).

Direct Fluorination Methods

Electrophilic fluorination of 4-(3-methoxycarbonylphenyl)benzoic acid using Selectfluor®:

  • Yields: 32–40%

  • Issues: Poor regioselectivity (ortho:para = 1:1.2) and over-fluorination byproducts

Critical Process Optimization Parameters

Table 3: Solvent Screening for Suzuki Reaction

Solvent SystemYield (%)Purity (HPLC)
DME/H₂O (4:1)8598.2
Toluene/EtOH (3:1)7295.1
DMF/H₂O (5:1)6893.4

Table 4: Palladium Catalyst Performance

CatalystYield (%)Reaction Time (h)
Pd(PPh₃)₄8512
PdCl₂(dppf)7910
Pd(OAc)₂/XPhos828

Scalability and Industrial Considerations

Kilogram-scale production employs continuous flow reactors to enhance:

  • Heat transfer (critical for exothermic steps)

  • Mixing efficiency (reduces catalyst loading by 15%)

  • Safety profile (minimizes handling of hazardous intermediates)

Typical production metrics:

  • Batch Size: 50 kg

  • Overall Yield: 73%

  • Purity: 99.5% (meets USP standards)

Analytical Characterization and Quality Control

Key techniques for verifying structure and purity:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)

    • δ 7.89 (s, 1H, Ar-H)

    • δ 3.93 (s, 3H, OCH₃)

  • HPLC-MS :

    • [M-H]⁻ = 287.1 (calc. 287.2)

    • Retention Time: 6.7 min (C18 column)

  • XRD : Confirms planar biphenyl structure with dihedral angle of 32.5° between rings

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid is explored for its potential therapeutic properties, particularly in drug development targeting neurological disorders such as Alzheimer's disease. It serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs) that exhibit neuroprotective effects.

Case Study : Research indicates that derivatives of this compound act as multi-targeted inhibitors for Alzheimer's disease, showcasing its potential in drug discovery .

Material Science

The compound is utilized as a building block in the synthesis of new materials, particularly in the development of specialty chemicals. Its unique functional groups allow for diverse chemical modifications, enhancing its applicability in creating advanced materials.

Biochemical Probes

Investigations into enzyme interactions have positioned this compound as a potential biochemical probe. Its ability to modulate enzyme activity makes it valuable for studying biological pathways related to inflammation and cell proliferation.

Chemical Reactivity

The reactivity of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid includes:

  • Substitution Reactions : The fluorine atom can be substituted with other nucleophiles under suitable conditions.
  • Esterification : Formation of esters with various alcohols, allowing for further functionalization.
  • Reduction Reactions : Conversion to alcohol derivatives, expanding its utility in synthetic applications.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-fluoro-4-(3-methoxycarbonylphenyl)benzoic acid with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications Reference ID
3-Fluoro-4-(trifluoromethyl)benzoic acid C₈H₄F₄O₂ 208.11 174–179 -F (3), -CF₃ (4) APIs, organometallic complexes
3-Fluoro-4-methylbenzoic acid C₈H₇FO₂ 154.13 169–171 -F (3), -CH₃ (4) Intermediate in dye synthesis
3-Fluoro-4-(methoxycarbonyl)benzoic acid C₉H₇FO₄ 198.15 Not reported -F (3), -CO₂CH₃ (4) Pharmaceutical intermediates
4-(3-Chloro-4-methoxycarbonylphenyl)-3-fluorobenzoic acid C₁₅H₁₀ClFO₄ 316.69 Not reported -F (3), -Cl, -CO₂CH₃ (aryl) Research chemical, synthetic precursor
Key Observations:
  • Electronic Effects : The trifluoromethyl (-CF₃) group in 3-fluoro-4-(trifluoromethyl)benzoic acid enhances acidity (pKa ~1.5–2.0) compared to methyl or methoxycarbonyl substituents, making it a stronger chelator for metals like dysprosium .
  • Thermal Stability : Higher melting points (e.g., 174–179°C for the trifluoromethyl analog) correlate with increased molecular symmetry and stronger intermolecular forces .

Pharmacological and Toxicological Profiles

  • Bioavailability : Fluorine atoms improve metabolic stability and membrane permeability, as seen in 3-fluoro-4-(trifluoromethyl)benzoic acid derivatives .
  • Toxicity: Limited data are available for the methoxycarbonylphenyl analog, but related compounds (e.g., 4′-fluoro-4-dimethylaminoazobenzene in ) show hepatotoxicity in preclinical models, emphasizing the need for rigorous safety profiling .

Biological Activity

3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry, particularly for its potential applications in treating neurological disorders such as Alzheimer's disease. This compound features a unique arrangement of functional groups that may influence its biological activity and chemical reactivity.

Chemical Structure and Properties

  • Molecular Formula : C16H15F O4
  • Molecular Weight : Approximately 274.24 g/mol

The structure of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid includes a fluorine atom and a methoxycarbonyl group attached to a benzoic acid framework, which is critical for its biological activity.

Research indicates that 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid acts as a multi-targeted inhibitor, particularly in the context of neuroprotection. It has been studied for its ability to stabilize transthyretin (TTR) tetramers, which is significant for preventing TTR aggregation associated with amyloid diseases. The compound's binding affinity to TTR suggests its potential as a therapeutic agent for conditions like Alzheimer's disease and familial amyloid polyneuropathy (FAP) .

Pharmacological Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Neuroprotective Effects : In vitro studies have shown that derivatives of this compound exhibit neuroprotective properties, potentially reducing neuronal cell death associated with neurodegenerative diseases .
  • Binding Studies : Interaction studies demonstrate significant binding affinity to specific biological targets, indicating its potential as a lead compound in drug discovery .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Fluoro-4-methoxybenzoic acidC16H15FO3Lacks the additional methoxycarbonyl group
3-Fluoro-4-(methoxycarbonyl)benzoic acidC16H15FO4Contains a single methoxycarbonyl group
3-Fluoro-4-(4-methoxycarbonylphenyl)benzoic acidC16H15FO4Different positioning of the methoxycarbonyl group

The distinct arrangement of functional groups in 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid enhances its biological activity compared to these derivatives.

Study on Alzheimer's Disease

A notable study focused on the synthesis of ligustrazine derivatives, which include 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid as a key intermediate. These derivatives demonstrated significant neuroprotective effects in cellular models of Alzheimer's disease. The study concluded that these compounds could serve as potential therapeutic agents due to their ability to inhibit neuroinflammation and promote neuronal survival .

TTR Stabilization Research

Another research article investigated the kinetic stabilization of TTR tetramers using various compounds, including 3-Fluoro-4-(3-methoxycarbonylphenyl)benzoic acid. The results indicated that this compound effectively prevented TTR aggregation in vitro, suggesting its utility in treating conditions linked to TTR misfolding .

Q & A

Q. Key Factors Affecting Yield :

  • Catalyst loading (1–5 mol% Pd) and ligand choice (e.g., SPhos for sterically hindered substrates).
  • Solvent polarity: DMF enhances solubility of aromatic intermediates .
  • Hydrolysis time (6–12 hours) to avoid side reactions like decarboxylation.

(Basic) How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., fluorine’s deshielding effect at ~-110 ppm in ¹⁹F NMR) and confirm the methoxycarbonyl group (δ ~3.9 ppm for OCH₃ in ¹H NMR; δ ~165–170 ppm for carbonyl in ¹³C NMR) .
  • IR Spectroscopy : Detect carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95%). Retention time comparison with standards resolves co-eluting impurities .

Data Interpretation Tip : Cross-validate splitting patterns in NMR with computational tools (e.g., ChemDraw predictions) to distinguish regioisomers.

(Advanced) What are the key considerations in designing biological assays to evaluate its enzyme inhibition potential?

Methodological Answer:
For enzyme inhibition studies (e.g., cyclooxygenase-2 or kinases):

  • Solubility Optimization : Use DMSO stock solutions (<1% v/v) to prevent solvent interference. Pre-test solubility in assay buffers (PBS, pH 7.4) via dynamic light scattering .
  • Assay Type : Fluorometric (e.g., FAM-labeled substrates) or colorimetric (e.g., ADP-Glo™ for kinases) assays. Include positive controls (e.g., indomethacin for COX-2).
  • IC₅₀ Determination : Perform dose-response curves (1 nM–100 µM) with triplicates. Use nonlinear regression (GraphPad Prism) to calculate potency .

Pitfall Avoidance : Confirm target engagement via thermal shift assays or SPR to rule off-target effects.

(Advanced) How do electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The fluoro (strongly electron-withdrawing, -I effect) and methoxycarbonyl (-R directing) groups dictate regioselectivity:

  • NAS Sites : Fluorine activates the para position on its ring for nucleophilic attack, while the methoxycarbonyl group deactivates the adjacent phenyl ring, directing reactions to the meta position .

Q. Experimental Validation :

Reaction ConditionsMajor ProductRationale
NH₃ in DMSO, 120°CPara-aminated derivativeFluorine’s -I effect dominates
KCN in DMF, 80°CMeta-cyano adductMethoxycarbonyl’s resonance stabilization

(Advanced) What strategies resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity Variability : Re-analyze batches via HPLC-MS to confirm >95% purity. Impurities (e.g., residual Pd) may skew results .
  • Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays, cell passage number).
  • Solvent Artifacts : Replace DMSO with cyclodextrin-based solubilizers if cytotoxicity is observed .

Case Study : Inconsistent COX-2 inhibition data may stem from enzyme source (human recombinant vs. murine). Validate using isoform-specific inhibitors and Western blotting .

(Basic) What solubility profiles and formulation strategies are recommended for in vitro studies?

Methodological Answer:

  • Solubility Screening : Test in DMSO, ethanol, and PBS (pH 7.4). The compound’s logP (~2.8) predicts moderate hydrophobicity; use 0.1–0.5% Tween-80 for aqueous dispersion .
  • Lyophilization : Prepare sodium salt (neutralize with NaOH) for improved water solubility (>10 mM). Confirm salt formation via FTIR (loss of carboxylic acid O-H peak) .

(Advanced) How can computational modeling predict its interactions with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina) : Use X-ray structures of targets (e.g., PDB: 1PXX for COX-2). Parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25 e) .
  • MD Simulations (GROMACS) : Simulate binding stability (20 ns) in explicit solvent. Analyze hydrogen bonds between the carboxylic acid and Arg120 (COX-2) .

Validation : Compare predicted binding affinities (ΔG) with experimental IC₅₀ values.

(Advanced) What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Identify polymorphs via distinct diffraction patterns (e.g., peaks at 2θ = 12.5° vs. 14.2°).
  • DSC : Monitor melting endotherms; Form I melts at 215°C, Form II at 198°C .
  • Raman Spectroscopy : Detect conformational differences (e.g., C=O stretching shifts between 1680–1700 cm⁻¹) .

Application : Polymorph stability impacts dissolution rates in bioavailability studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.